molecular formula C20H19NO4 B2737716 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate CAS No. 886128-40-1

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2737716
CAS No.: 886128-40-1
M. Wt: 337.375
InChI Key: LIMMEOBIGUOOGM-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both indole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multicomponent reactions. One common method includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction is carried out in a one-pot approach, which simplifies the process and improves yield. The reaction conditions often involve refluxing in acetonitrile medium with a catalyst such as sulfamic acid .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
  • (4-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of indole and methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and specificity in targeting biological molecules .

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-16-9-6-14(7-10-16)19(22)13-25-20(23)11-8-15-12-21-18-5-3-2-4-17(15)18/h2-7,9-10,12,21H,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMMEOBIGUOOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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